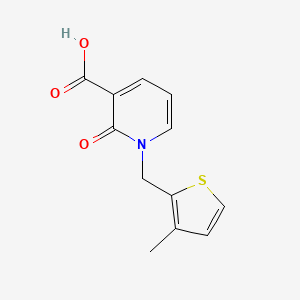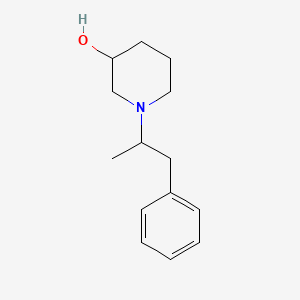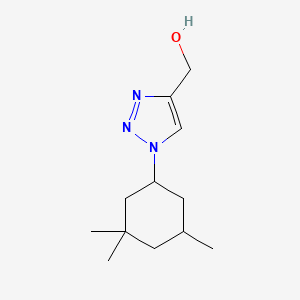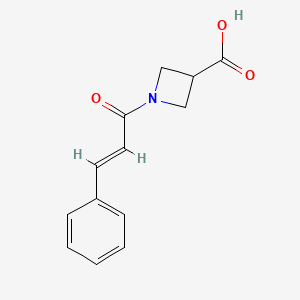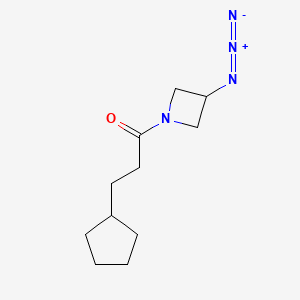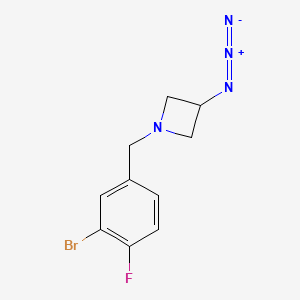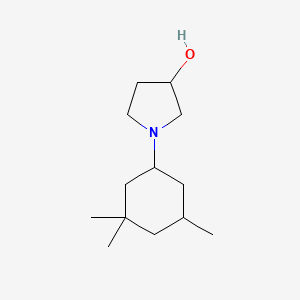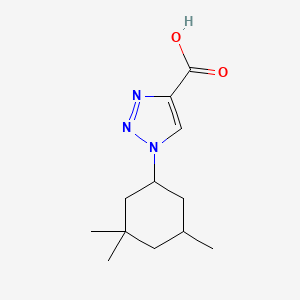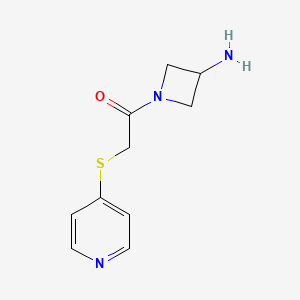
(1,5-dimethyl-1H-pyrazol-3-yl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone
Vue d'ensemble
Description
The compound “(1,5-dimethyl-1H-pyrazol-3-yl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone” is a complex organic molecule that contains a pyrazole ring and a pyrrolidine ring. Pyrazoles are five-membered heterocycles that are particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . Pyrrolidines are a class of organic compounds that contain a pyrrolidine ring, a five-membered ring with one nitrogen atom and four carbon atoms.
Applications De Recherche Scientifique
Synthesis and Biological Activities
Synthesis and Antimicrobial Activities : Pyrazole derivatives, such as those synthesized in the study by Golea Lynda (2021), demonstrate moderate antibacterial and antioxidant activities. These compounds were synthesized using a cyclocondensation method, showing potential for development into new antimicrobial agents (Golea Lynda, 2021).
Anticancer Potential : Another study highlights the synthesis of novel pyrazole derivatives with promising anticancer activity. These compounds, including 4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl-methanone, exhibited higher anticancer activity than doxorubicin, a reference drug, suggesting their potential as new anticancer agents (H. Hafez, Abdel-Rhman B. A. El-Gazzar, S. Al-Hussain, 2016).
Catalytic and Synthetic Applications
Catalytic Promiscuity : Research on the napthyl/pyridine-pyrazole-derived complexes, including [Mn(L1)Cl2], indicates their phenoxazinone synthase activity, showcasing the versatility of pyrazole derivatives in catalytic processes. These complexes also exhibited significant antimicrobial activity, underlining their multifunctional applications in both catalysis and pharmacology (A. Jana et al., 2019).
Regioselective Synthesis : The development of 1H-pyrazol-5-yl (2-hydroxyphenyl)methanone derivatives through a regioselective 1,3-dipolar cycloaddition approach exemplifies the compound's role in facilitating selective synthetic pathways. This methodology opens new avenues for constructing pyrazole-containing molecules with potential biological activities (A. Alizadeh, Leila Moafi, Long‐Guan Zhu, 2015).
Mécanisme D'action
Target of Action
Compounds with a pyrazole moiety have been found to bind with high affinity to multiple receptors . The specific targets would depend on the other functional groups present in the molecule.
Mode of Action
The interaction of the compound with its targets would depend on the specific chemical structure of the compound and the target. Generally, these compounds might inhibit or activate the function of the target, leading to downstream effects .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. Pyrazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its specific chemical structure. For example, a compound with a similar structure was found to have very high solubility in saline at pH 7, and pharmacokinetic properties commensurate with inhaled dosing by nebulization .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the compound’s solubility and stability might be affected by the pH of the environment .
Propriétés
IUPAC Name |
(1,5-dimethylpyrazol-3-yl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-8-5-10(12-13(8)2)11(16)14-4-3-9(6-14)7-15/h5,9,15H,3-4,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJAOOWLIQNMRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N2CCC(C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


